molecular formula C18H13ClF3NO2 B4394042 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4394042
M. Wt: 367.7 g/mol
InChI Key: CFBLNMHMGYLPLR-UHFFFAOYSA-N
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Description

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as cyclization of o-hydroxyaryl ketones or via palladium-catalyzed cross-coupling reactions.

    Introduction of Substituents: The chloro and methyl groups are introduced onto the benzofuran ring through electrophilic aromatic substitution reactions.

    Acetamide Formation: The acetamide moiety is introduced by reacting the benzofuran derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the benzofuran derivative with 2-(trifluoromethyl)aniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring and the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran and phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(fluoromethyl)phenyl]acetamide

Uniqueness

  • Structural Features : The presence of both chloro and methyl groups on the benzofuran ring, along with the trifluoromethyl group on the phenyl ring, imparts unique chemical and biological properties to the compound.
  • Biological Activity : The specific combination of substituents may enhance its potency and selectivity towards certain biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3NO2/c1-10-6-16-12(8-14(10)19)11(9-25-16)7-17(24)23-15-5-3-2-4-13(15)18(20,21)22/h2-6,8-9H,7H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBLNMHMGYLPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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